1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1058239-30-7
VCID: VC11927583
InChI: InChI=1S/C23H21N7O2/c1-28-21-20(26-27-28)22(25-14-24-21)29-10-12-30(13-11-29)23(31)19-15-6-2-4-8-17(15)32-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3
SMILES: CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)N=N1
Molecular Formula: C23H21N7O2
Molecular Weight: 427.5 g/mol

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine

CAS No.: 1058239-30-7

Cat. No.: VC11927583

Molecular Formula: C23H21N7O2

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine - 1058239-30-7

Specification

CAS No. 1058239-30-7
Molecular Formula C23H21N7O2
Molecular Weight 427.5 g/mol
IUPAC Name [4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Standard InChI InChI=1S/C23H21N7O2/c1-28-21-20(26-27-28)22(25-14-24-21)29-10-12-30(13-11-29)23(31)19-15-6-2-4-8-17(15)32-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3
Standard InChI Key AMTDAAHJBZODBL-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)N=N1

Introduction

Structural Overview

The compound consists of three key components:

  • Triazolopyrimidine Core: The 3-methyl-3H- triazolo[4,5-d]pyrimidine moiety is a fused heterocyclic system that combines triazole and pyrimidine rings. This core often exhibits biological activity due to its potential for hydrogen bonding and π-π interactions.

  • Xanthene Derivative: The 9H-xanthene-9-carbonyl group contributes to the compound's aromaticity and hydrophobicity. Xanthene derivatives are commonly used in fluorescent dyes and bioactive molecules.

  • Piperazine Linker: The piperazine ring acts as a flexible spacer between the two functional groups, enhancing the compound's ability to interact with biological targets.

Molecular Formula

The molecular formula and exact mass are not explicitly provided but can be inferred from the structure.

Synthesis Pathways

While specific synthetic methods for this exact compound are not readily available in the literature, similar compounds involving triazolopyrimidines and piperazine derivatives are synthesized using multi-step protocols involving:

  • Formation of the Triazolopyrimidine Core: This is typically achieved via cyclization reactions involving triazole precursors and pyrimidine derivatives.

  • Coupling with Piperazine: Piperazine derivatives are introduced through nucleophilic substitution or amidation reactions.

  • Attachment of the Xanthene Group: The xanthene moiety is often introduced via acylation or condensation reactions.

General Reaction Scheme

A plausible synthesis involves:

  • Cyclization of triazole and pyrimidine precursors to form the triazolopyrimidine core.

  • Coupling with a piperazine derivative containing a reactive functional group (e.g., amine or hydroxyl).

  • Acylation with a xanthene-based acid chloride or ester to yield the final product.

Potential Applications

This compound's structure suggests potential applications in various fields:

Pharmaceutical Research

  • Antiviral Activity: Triazolopyrimidines have shown promise as inhibitors of viral polymerases and protein-protein interactions in influenza virus studies .

  • Antitumor Properties: Compounds containing triazolopyrimidine cores have demonstrated cytotoxic activity against cancer cell lines such as HT-1080 and Bel-7402 .

  • Antibacterial Agents: Triazole derivatives are known for their antibacterial properties against pathogens like E. coli and Pseudomonas aeruginosa .

Fluorescent Probes

The xanthene group is widely used in fluorescent dyes like rhodamine derivatives, suggesting potential use in imaging or diagnostic applications.

Molecular Docking Studies

The combination of hydrophobic (xanthene) and polar (triazolopyrimidine) regions makes this compound an excellent candidate for docking studies targeting enzymes or receptors.

Related Research Insights

Study FocusKey FindingsCitation
Triazolopyrimidine DerivativesExhibited anti-tumor activity with IC50 values as low as 6.1 μM against Bel-7402 cells
Antiviral ActivityTriazole-pyrimidine hybrids disrupt influenza RNA polymerase subunit interactions
Antibacterial PropertiesNovel triazolo compounds showed significant activity against E. coli and Pseudomonas aeruginosa

Characterization Techniques

To confirm the structure of such compounds, standard analytical methods include:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR to identify chemical environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like carbonyls and amines.

  • X-ray Crystallography: For detailed structural elucidation.

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